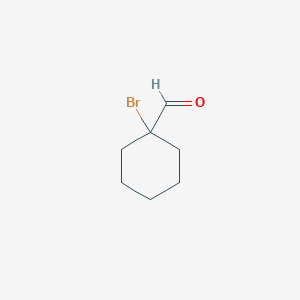

1-Bromocyclohexane-1-carbaldehyde

Description

Contextualization within Geminally Halogenated Cyclohexane (B81311) Derivatives

1-Bromocyclohexane-1-carbaldehyde belongs to the class of compounds known as geminal halides, or gem-dihalides, where two halogen atoms are attached to the same carbon atom. ncert.nic.in More specifically, it is a geminal halo-aldehyde, where one halogen is a bromine atom. The carbon atom bearing both the bromine and the formyl group (aldehyde) is sp³ hybridized. ncert.nic.in This class of compounds is a subset of the broader category of haloalkanes, which are hydrocarbons where one or more hydrogen atoms are replaced by halogens. ncert.nic.in

The reactivity of this compound is largely dictated by the interplay between the electrophilic aldehyde carbon and the carbon-bromine bond. The presence of the electron-withdrawing aldehyde group influences the stability and reactivity of the adjacent C-Br bond. The synthesis of such α-halo aldehydes often involves the acid-catalyzed halogenation of an aldehyde, proceeding through a nucleophilic enol intermediate. libretexts.org

Strategic Importance as a Multifunctional Building Block and Synthetic Precursor

The strategic value of this compound in organic synthesis stems from its nature as a multifunctional building block. rsc.orgnih.gov The presence of two distinct and reactive functional groups—an aldehyde and a tertiary alkyl bromide—on a single cyclohexane scaffold allows for a diverse range of chemical transformations.

The aldehyde group can undergo a variety of reactions, including:

Nucleophilic additions

Reductions to form alcohols

Oxidations to form carboxylic acids

Wittig reactions to form alkenes

Simultaneously, the bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions to form an alkene. libretexts.org This dual reactivity makes it a versatile precursor for the synthesis of complex cyclohexane derivatives, which are common motifs in many natural products and pharmaceutical agents. google.comnih.gov For instance, it can be used to introduce a functionalized cyclohexyl moiety into larger molecules, contributing to the construction of intricate molecular architectures. The ability to perform sequential or one-pot reactions involving both functional groups further enhances its synthetic utility.

Overview of Key Research Areas and Challenges in its Utilization

Despite its synthetic potential, the utilization of this compound is not without its challenges. A primary area of research focuses on its synthesis and stability. The synthesis of α-bromoaldehydes can be complicated by issues such as rapid polymerization of the aldehyde product upon heating during purification. acs.org Furthermore, the hydrolysis of acetal (B89532) precursors to liberate the free α-bromoaldehyde can be difficult and result in low yields. acs.org

Another significant challenge lies in controlling the stereochemistry of reactions involving the cyclohexane ring. The conformation of the cyclohexane ring can influence the accessibility of the reactive sites and the stereochemical outcome of reactions. libretexts.org For example, in elimination reactions, an anti-periplanar arrangement of the hydrogen and the leaving group (bromine) is often preferred, which requires them to be in diaxial positions. libretexts.org This conformational requirement can dictate the regioselectivity of the resulting double bond.

Current research often focuses on developing milder and more selective methods for the synthesis and subsequent transformation of α-haloaldehydes. This includes exploring new catalysts and reaction conditions to improve yields, minimize side reactions like polymerization, and control stereoselectivity in the synthesis of complex target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJHTBRMAVYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 1 Bromocyclohexane 1 Carbaldehyde

Regioselective and Chemoselective Synthetic Pathways

The selective introduction of a bromine atom at the α-position of cyclohexanecarbaldehyde, which already bears a reactive aldehyde group, requires careful consideration of reaction conditions to avoid side reactions and ensure high yields of the desired product.

Direct Bromination Strategies on Cyclohexanecarbaldehyde Scaffolds

The direct α-bromination of cyclohexanecarbaldehyde is a common and straightforward approach. This reaction typically proceeds through an enol or enolate intermediate. Under acidic conditions, the aldehyde tautomerizes to its enol form, which then reacts with an electrophilic bromine source.

A general mechanism for the acid-catalyzed α-bromination of an aldehyde is as follows:

Protonation of the carbonyl oxygen by an acid catalyst.

Deprotonation at the α-carbon to form an enol intermediate.

Nucleophilic attack of the enol on a bromine molecule (Br₂).

Deprotonation of the resulting oxonium ion to yield the α-bromo aldehyde and regenerate the acid catalyst.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent is crucial, with acetic acid being a frequently used medium for such reactions. The regioselectivity is inherently controlled as the reaction occurs at the only available α-position of cyclohexanecarbaldehyde.

| Substrate | Brominating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

| Cyclohexanecarbaldehyde | Br₂ | Acetic Acid | 1-Bromocyclohexane-1-carbaldehyde | Not specified | General knowledge |

| Cyclohexanecarbaldehyde | NBS | Proline | This compound | Not specified | Organocatalysis literature |

Transformations from Pre-functionalized Cyclohexane (B81311) Derivatives (e.g., geminal diols, vinyl halides)

Another approach could involve the transformation of a vinyl halide. For instance, a suitably substituted cyclohexenyl halide could potentially be converted to the target α-bromo aldehyde. Methodologies for the conversion of vinyl halides to α-haloketones have been reported, which could theoretically be adapted for aldehydes. These transformations often involve oxidation of the double bond in the presence of a halide source.

Stereocontrolled Approaches for Enantiomeric or Diastereomeric Enrichment (if applicable to chiral derivatives)

The α-carbon of this compound is a quaternary stereocenter. Therefore, the development of stereocontrolled methods for its synthesis is of significant interest. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes.

The use of chiral secondary amine catalysts, such as proline and its derivatives, can facilitate the enantioselective α-bromination of aldehydes. The proposed mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with an electrophilic bromine source, with the stereochemistry of the product being directed by the chiral catalyst.

| Aldehyde | Catalyst | Brominating Agent | Solvent | ee (%) | Reference |

| Propanal | (S)-Diphenylprolinol TMS ether | NBS | CH₂Cl₂ | 92 | J. Am. Chem. Soc. 2004, 126, 4108-4109 |

| Various aldehydes | C₂-symmetric diphenylpyrrolidine | Proprietary | Not specified | up to 96 | Chem. Commun., 2005, 4821-4823 |

While these examples demonstrate the feasibility of enantioselective α-bromination of aldehydes, specific data for cyclohexanecarbaldehyde in such reactions is not extensively documented. The steric bulk of the cyclohexane ring could influence the efficiency and stereoselectivity of the transformation.

Catalytic and Reagent-Controlled Synthetic Protocols

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been explored for the α-halogenation of carbonyl compounds.

Transition Metal-Catalyzed Syntheses

While transition metal-catalyzed α-alkylation and α-arylation of aldehydes are well-established, their application in α-halogenation is less common. Research in this area is ongoing, with a focus on developing mild and selective catalytic systems. Potential transition metals that could be investigated for this transformation include palladium, copper, and iron, which are known to catalyze a wide range of cross-coupling and functionalization reactions. However, at present, there is a lack of specific literature detailing the transition metal-catalyzed synthesis of this compound.

Organocatalytic Methods for Selective Functionalization

As mentioned in section 2.1.3, organocatalysis provides a powerful platform for the enantioselective α-bromination of aldehydes. The use of chiral amines to form transient chiral enamines is the most common strategy.

Key features of organocatalytic α-bromination include:

Mild Reaction Conditions: These reactions are often carried out at or below room temperature.

High Enantioselectivity: Chiral catalysts can induce high levels of stereocontrol.

Metal-Free: This avoids issues with metal contamination in the final product.

Several research groups have developed highly effective organocatalytic systems for the α-chlorination and α-bromination of a variety of aldehydes. The success of these reactions is often dependent on the careful selection of the catalyst, solvent, and brominating agent. For instance, the use of N-bromosuccinimide (NBS) in conjunction with a proline-derived catalyst has been shown to be effective for the enantioselective α-bromination of various aldehydes.

| Catalyst | Brominating Agent | Key Features |

| Proline and its derivatives | NBS | Readily available, provides good to excellent enantioselectivity. |

| C₂-symmetric diphenylpyrrolidines | Proprietary | High enantioselectivity for a range of aldehydes. |

| Cinchona alkaloid-derived catalysts | NBS | Effective for various α-functionalizations. |

The application of these existing organocatalytic methods to cyclohexanecarbaldehyde would be a logical step towards an efficient and stereocontrolled synthesis of this compound.

Green Chemistry Approaches in Synthesis (e.g., solvent-free, atom-economic reactions)

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. Key to this is the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product wikipedia.org. A higher atom economy signifies less waste generation kccollege.ac.in.

Atom Economy:

Introduced by Barry Trost, atom economy is a fundamental metric for evaluating the greenness of a chemical process wikipedia.org. The ideal reaction, from an atom economy perspective, is an addition reaction where all reactant atoms are found in the product, resulting in 100% atom economy scranton.edu. Substitution and elimination reactions, by their nature, generate byproducts and thus have lower atom economies kccollege.ac.in.

For a potential synthesis of this compound, such as the bromination of cyclohexanecarbaldehyde using N-Bromosuccinimide (NBS), the atom economy can be calculated. In this reaction, succinimide (B58015) is formed as a byproduct.

Hypothetical Atom Economy Calculation

| Reactant | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) |

|---|---|---|---|---|---|

| Cyclohexanecarbaldehyde (C₇H₁₂O) | 112.17 | This compound (C₇H₁₁BrO) | 191.07 | Succinimide (C₄H₅NO₂) | 99.09 |

The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (191.07 / (112.17 + 177.98)) x 100% = 65.8%

This calculation demonstrates that a significant portion of the reactant mass does not end up in the desired product, highlighting an area for improvement through the design of new, more atom-economical reactions researchgate.net.

Solvent-Free Approaches:

Another cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. While specific solvent-free methods for the synthesis of this compound are not extensively documented in current literature, the principles of mechanochemistry or solid-state reactions represent promising avenues. These techniques involve reactions conducted by grinding or milling solid reactants together, often without any solvent, thereby reducing waste and simplifying product purification. The development of such a solvent-free protocol would significantly enhance the green credentials of this synthesis.

Optimization of Reaction Conditions and Process Intensification

Process intensification involves developing innovative equipment and techniques to create substantially smaller, cleaner, and more energy-efficient processes. In the context of synthesizing this compound, this focuses on achieving high yields and selectivity through optimized protocols and advanced manufacturing technologies like flow chemistry.

Achieving a high yield of the target compound while minimizing the formation of side products is a primary goal of synthetic optimization. For the synthesis of this compound, this involves careful control over several reaction parameters.

Key strategies for optimization include:

Choice of Brominating Agent: Different reagents (e.g., N-Bromosuccinimide, bromine, hydrobromic acid) will exhibit different reactivities and selectivities. Optimization involves screening various agents to find one that favors the formation of the desired alpha-bromo aldehyde.

Catalyst System: The use of a catalyst can accelerate the reaction and improve selectivity. For instance, radical initiators might be used with NBS, or acid catalysts could be employed with other bromine sources.

Temperature Control: Bromination reactions can be exothermic. Precise temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts, such as those from over-bromination or elimination.

Solvent and pH: The polarity of the solvent can influence reaction rates and pathways. Similarly, controlling the pH can be critical, especially in reactions that produce acidic byproducts.

Table for Optimization Parameters

| Parameter | Objective | Potential Impact on Synthesis |

|---|---|---|

| Brominating Agent | Maximize selectivity for alpha-bromination | Affects reaction mechanism and byproduct profile. |

| Catalyst | Increase reaction rate and selectivity | Can lower activation energy for the desired pathway. |

| Temperature | Prevent side reactions | Low temperatures may improve selectivity; higher temperatures increase rate. |

| Solvent | Solubilize reactants, influence reactivity | Polarity can stabilize intermediates, affecting reaction outcome. |

| Reaction Time | Maximize conversion, minimize degradation | Insufficient time leads to low yield; excessive time can lead to byproduct formation. |

By systematically adjusting these parameters, a high-yielding and selective protocol can be developed. For example, a method for producing the related compound bromocyclohexane (B57405) achieved a yield of 92% by optimizing the brominating agent (hydrobromic acid), controlling temperature, and removing the water byproduct via azeotropic distillation google.com. Similar principles can be applied to enhance the synthesis of this compound.

Flow chemistry, or continuous-flow synthesis, represents a significant leap in process intensification unito.it. In a flow system, reactants are pumped through a network of tubes and reactors, where the reaction occurs continuously flinders.edu.au. This approach offers numerous advantages over traditional batch processing, particularly for reactions like bromination.

Advantages of Flow Chemistry:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is critical for highly exothermic or potentially explosive reactions.

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heating and cooling, enabling precise temperature control that is difficult to achieve in large batch flasks uc.pt. This minimizes thermal decomposition and side product formation.

Improved Mixing and Mass Transfer: Rapid and efficient mixing of reactants leads to more uniform reaction conditions and often faster reaction rates.

Scalability: Increasing production in a flow system is achieved by running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often simpler and more reliable than scaling up a batch reactor uc.pt.

A hypothetical flow setup for synthesizing this compound would involve pumping separate streams of the starting aldehyde and the brominating agent into a T-mixer. The combined stream would then pass through a temperature-controlled reactor coil for a specific residence time, ensuring complete reaction. The output could then be directed to an in-line purification module, allowing for a fully automated and continuous production process.

Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reactor volumes. |

| Heat Transfer | Inefficient, potential for hot spots. | Excellent, precise temperature control. |

| Scalability | Complex, requires re-optimization. | Straightforward, by extending run time or numbering-up. |

| Process Control | Limited control over mixing and concentration gradients. | Precise control over stoichiometry, residence time, and temperature. |

| Reproducibility | Can vary between batches. | High, due to consistent automated control. |

The application of flow chemistry provides a powerful tool for the process intensification of this compound synthesis, offering a pathway to a safer, more efficient, and highly controlled manufacturing process nih.gov.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromocyclohexane 1 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group, characterized by the C=O double bond, is a primary site for nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.com This reactivity is fundamental to many of the transformations involving 1-bromocyclohexane-1-carbaldehyde.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon is a key reaction of aldehydes. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, this compound can form an acetal. libretexts.orglibretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.orglibretexts.orgyoutube.com The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal. libretexts.org The reaction is reversible and requires the removal of water to drive the equilibrium towards the acetal product. libretexts.org

Imine Formation: Primary amines react with this compound to form imines, also known as Schiff bases. operachem.commasterorganicchemistry.commasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. operachem.commasterorganicchemistry.comyoutube.com The reaction is reversible, and the pH needs to be carefully controlled for optimal imine formation. libretexts.org

Wittig Reactions: The Wittig reaction provides a powerful method for converting the aldehyde functionality into an alkene. libretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comudel.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

| Reaction | Reagents | Product |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal |

| Imine Formation | Primary Amine, Acid Catalyst | Imine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

Chemoselective Oxidation and Reduction Pathways in Complex Reaction Matrices

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Chemoselective oxidation of the aldehyde in the presence of the bromine atom can be achieved using specific oxidizing agents. Mild oxidizing agents are required to avoid unwanted side reactions involving the bromine. The choice of oxidant is crucial for achieving high chemoselectivity, especially in complex molecules. nih.govyoutube.com

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this transformation, as it is generally mild enough not to affect the carbon-bromine bond.

| Transformation | Reagent | Product Functional Group |

| Oxidation | Mild Oxidizing Agent | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |

Condensation Reactions with Bifunctional Nucleophiles for Ring Formation

The aldehyde functionality can participate in condensation reactions with molecules containing two nucleophilic sites, leading to the formation of heterocyclic rings. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazoline ring system. These reactions are valuable for the synthesis of complex cyclic structures.

Reactivity of the Geminal Bromine Substituent

The bromine atom, being a good leaving group, allows for nucleophilic substitution and elimination reactions at the quaternary carbon.

Nucleophilic Substitution Reactions (e.g., SN1, SN2 pathways under specific conditions)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. youtube.comlibretexts.org The mechanism of this substitution can be either SN1 or SN2, depending on the reaction conditions. libretexts.orgyoutube.comchemicalforums.com

SN1 Pathway: The SN1 reaction proceeds through a carbocation intermediate. libretexts.orgyoutube.comyoutube.com Given that this compound would form a tertiary carbocation upon departure of the bromide ion, the SN1 pathway is plausible under conditions that favor its formation, such as the use of a weak nucleophile and a polar protic solvent. libretexts.orgyoutube.com

SN2 Pathway: The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.orgyoutube.com For a tertiary substrate like this compound, SN2 reactions are generally disfavored due to steric hindrance. However, under specific conditions with a strong, unhindered nucleophile, this pathway might be accessible, though likely to be slow.

Elimination Reactions (e.g., E1, E2 mechanisms, including stereochemical outcomes)

Elimination reactions result in the formation of an alkene by the removal of the hydrogen and bromine atoms from adjacent carbons. iitk.ac.inchemicalnote.com

E1 Mechanism: The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 pathway. saskoer.calibretexts.org It is favored by weak bases and polar protic solvents. libretexts.org The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. saskoer.ca

E2 Mechanism: The E2 reaction is a concerted, one-step process that requires a strong base. chemicalnote.comlibretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.commasterorganicchemistry.com For the E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. umkc.edulibretexts.org In the context of the cyclohexane (B81311) ring, this means the hydrogen and bromine must be in a trans-diaxial arrangement. libretexts.org The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base, with bulky bases favoring the formation of the less substituted (Hofmann) product. chemistrysteps.com

| Reaction Type | Mechanism | Key Features |

| Nucleophilic Substitution | SN1 | Two-step, carbocation intermediate, favored by weak nucleophiles and polar protic solvents. |

| SN2 | One-step, concerted, disfavored by steric hindrance. | |

| Elimination | E1 | Two-step, carbocation intermediate, follows Zaitsev's rule. |

| E2 | One-step, concerted, requires anti-periplanar geometry, strong base. |

Metal-Mediated and Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling for carbon-carbon bond formation)

The presence of a tertiary C(sp³)-Br bond makes this compound a challenging substrate for traditional palladium-catalyzed cross-coupling reactions, which typically favor C(sp²)-halide bonds. However, advances in catalyst design offer potential pathways for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoborane with an organohalide. libretexts.org For this compound, the key steps would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoborane and reductive elimination to form the C-C bond. libretexts.org A major challenge with tertiary halides is the competing β-hydride elimination from the transient organopalladium intermediate, which would lead to the formation of cyclohex-1-ene-1-carbaldehyde. The choice of ligand and base is critical to favor reductive elimination over elimination. libretexts.orgyoutube.com The aldehyde group is generally tolerant of Suzuki conditions, but strong bases could potentially lead to side reactions.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. libretexts.orgorganic-chemistry.org The catalytic cycle begins with the oxidative addition of the C-Br bond to Pd(0). libretexts.orgyoutube.com The resulting palladium complex then undergoes migratory insertion with an alkene. youtube.comwikipedia.org However, for a substrate like this compound, the tertiary alkylpalladium intermediate is highly prone to β-hydride elimination, which is often a facile and competing pathway in intramolecular Heck reactions and can be problematic in intermolecular versions. libretexts.orgwikipedia.org This would regenerate an alkene and not the desired coupled product. Specialized ligands that accelerate reductive elimination are necessary to achieve successful coupling.

Sonogashira Coupling: This reaction forges a bond between a terminal alkyne and an organohalide, co-catalyzed by palladium and copper. wikipedia.orglibretexts.org While highly effective for aryl and vinyl halides, its application to alkyl halides is less common. wikipedia.orglibretexts.org The mechanism involves the formation of a copper acetylide, which then engages in a transmetalation step with the organopalladium intermediate formed after oxidative addition of the C-Br bond. libretexts.org Similar to the Suzuki and Heck reactions, β-hydride elimination from the alkylpalladium intermediate is a significant competing pathway that must be suppressed for the reaction to be synthetically useful. nih.gov

Radical Reactions Involving the Bromine (e.g., atom transfer radical additions, radical cyclizations)

The tertiary C-Br bond in this compound is well-suited for radical generation due to its relative weakness and the stability of the resulting tertiary radical.

Atom Transfer Radical Addition (ATRA): ATRA is a powerful, atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. mdpi.com In this process, a radical initiator (e.g., a transition metal complex or light) abstracts the bromine atom from this compound to generate a tertiary cyclohexyl-1-carbaldehyde radical. This radical can then add across an alkene. The resulting adduct radical subsequently abstracts a bromine atom from another molecule of the starting material, propagating the radical chain and forming the final product. mdpi.comchemrxiv.org Copper catalysts are often employed in these transformations. rsc.orgresearchgate.net

Radical Cyclizations: If the substrate were modified to contain an unsaturated moiety, such as an alkene or alkyne tethered to the cyclohexane ring, the initially formed tertiary radical could undergo an intramolecular cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific geometry of the substrate. This strategy is a cornerstone for the synthesis of complex cyclic and polycyclic systems. mdpi.com

Interplay of Functional Groups: Cooperative and Competitive Reactivity

The dual functionality of this compound dictates its reactivity, leading to potential chemoselective transformations or complex tandem reaction sequences.

Chemoselective Transformations Addressing Steric and Electronic Effects

The reactivity of the two functional groups is influenced by both steric and electronic factors. researchgate.netfrancis-press.com The aldehyde group is an electrophilic site susceptible to attack by nucleophiles. The tertiary carbon bearing the bromine is also electrophilic and can undergo nucleophilic substitution, likely via an SN1-like mechanism involving a tertiary carbocation intermediate.

Steric Effects: The aldehyde group is sterically hindered by the adjacent bulky cyclohexane ring and the bromine atom. This congestion can slow down the rate of nucleophilic attack at the carbonyl carbon compared to a less substituted aldehyde. researchgate.netnih.gov

Electronic Effects: The aldehyde is an electron-withdrawing group, which exerts a negative inductive effect (-I). This effect would slightly destabilize an adjacent carbocation at the C-1 position, potentially disfavoring an SN1 reaction compared to a simple tertiary alkyl bromide like 1-bromocyclohexane. researchgate.net

Chemoselectivity can be achieved by choosing appropriate reagents. For instance, soft nucleophiles might preferentially attack the carbon-bromine bond, while hard, sterically unhindered nucleophiles may favor addition to the carbonyl group. Reagents like sodium borohydride would selectively reduce the aldehyde without affecting the C-Br bond.

Tandem and Cascade Reactions Utilizing Both Functional Groups

The proximity of the aldehyde and bromide functionalities allows for the design of tandem or cascade reactions where an initial reaction at one site is followed by a subsequent reaction at the other.

A hypothetical example is a Reformatsky-type reaction. Treatment with activated zinc could generate an organozinc intermediate at the C-Br bond. This nucleophilic species could then attack the electrophilic aldehyde of another molecule in a tandem fashion, leading to the formation of a new carbon-carbon bond and a secondary alcohol. If the reaction could be controlled under high dilution, an intramolecular version might be envisioned with a modified substrate.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

Understanding the reaction mechanisms for transformations of this compound would rely on detailed kinetic and spectroscopic studies.

Determination of Rate Laws and Activation Parameters for Key Transformations

To elucidate the mechanism of a specific reaction, one would first determine the reaction's rate law using the method of initial rates. youtube.com This involves measuring the initial reaction rate while systematically varying the concentration of each reactant.

For a hypothetical nucleophilic substitution reaction (e.g., with a nucleophile, Nu⁻), the rate law could be expressed as: Rate = k[C₇H₁₁BrO]ˣ[Nu⁻]ʸ

The exponents x and y represent the order of the reaction with respect to each reactant and are determined experimentally.

If the reaction proceeds via an Sₙ1 mechanism , it would involve the rate-determining formation of a carbocation, independent of the nucleophile's concentration. The expected rate law would be first-order in the substrate and zero-order in the nucleophile (x=1, y=0).

If a nucleophilic addition to the aldehyde were the rate-determining step, the reaction would likely be first-order in both the substrate and the nucleophile (x=1, y=1).

The following interactive table illustrates hypothetical data for determining the rate law of a reaction involving this compound.

Hypothetical Initial Rates Data

| Experiment | Initial [C₇H₁₁BrO] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.5 x 10⁻⁴ |

Once the rate law and rate constant (k) are determined at various temperatures, the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) can be calculated using the Arrhenius and Eyring equations. These parameters provide deeper insight into the energy profile and the nature of the transition state of the reaction. researchgate.net

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms for this compound is critically dependent on the identification and characterization of transient species such as intermediates and transition states. Due to the inherent instability of these species, their direct observation is often challenging. Consequently, a combination of computational studies on analogous systems and mechanistic considerations of related reactions provides significant insights into the likely intermediates and transition states involved in the reactions of this compound.

One of the most pertinent reaction pathways for α-halo ketones and aldehydes is the Favorskii rearrangement, which typically proceeds in the presence of a base. wikipedia.org Theoretical studies on closely related α-chlorocyclohexanones offer a valuable model for understanding the potential intermediates and transition states in the Favorskii rearrangement of this compound. nih.govresearchgate.net

The mechanism is thought to initiate with the formation of an enolate intermediate on the side of the ketone away from the halogen atom. wikipedia.org This enolate then cyclizes to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org Computational studies on α-chlorocyclohexanone enolate systems have identified distinct transition states for this cyclization process. nih.govresearchgate.net These studies reveal both "inversion" and "retention" pathways at the carbon bearing the halogen. nih.govresearchgate.net The "inversion" mechanism is analogous to an SN2 process, while the "retention" mechanism is also a concerted process, though less so. researchgate.net

For α-chlorocyclohexanone enolates, which are structurally similar to the enolate of this compound, calculations have shown that the transition state energies for both inversion and retention mechanisms are quite similar, with a slight preference for the inversion pathway. nih.gov These findings suggest that the reaction can proceed through multiple diastereomeric transition states. nih.govresearchgate.net The relative energies of these transition states can also be influenced by the solvent, with polar solvents potentially favoring the retention mechanism. nih.gov

The key intermediates and transition states anticipated in a Favorskii-type reaction of this compound are summarized in the table below, based on analogy with theoretical studies on α-chlorocyclohexanones. nih.govresearchgate.net

| Species | Description | Anticipated Role in Reaction of this compound |

| Enolate Intermediate | Formed by the abstraction of an α-proton by a base. The negative charge is delocalized onto the oxygen atom. | The initial reactive intermediate that initiates the intramolecular cyclization. |

| Inversion Transition State | A concerted transition state where the enolate attacks the carbon bearing the bromine atom from the backside, leading to displacement of the bromide ion with inversion of stereochemistry. | A likely pathway for the formation of the cyclopropanone intermediate. nih.govresearchgate.net |

| Retention Transition State | A concerted transition state where the enolate attacks the carbon bearing the bromine atom from the same side, leading to displacement of the bromide ion with retention of stereochemistry. | An alternative pathway for the formation of the cyclopropanone intermediate, potentially competitive with the inversion pathway. nih.govresearchgate.net |

| Cyclopropanone Intermediate | A highly strained, three-membered ring ketone formed after the intramolecular cyclization and loss of the bromide ion. | A key intermediate that is subsequently attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide) leading to ring-opening and the final rearranged product. wikipedia.org |

| Tetrahedral Intermediate | Formed upon nucleophilic attack on the carbonyl carbon of the cyclopropanone intermediate. | A short-lived intermediate that collapses to form the final product. wikipedia.org |

In the context of the synthesis of α-bromoaldehydes, organocatalytic methods often involve the formation of enamine intermediates. acs.org For instance, the α-bromination of aldehydes can proceed through a brominated enamine, which is a key reactive intermediate. acs.org While this pertains to the formation of this compound rather than its subsequent reactions, it highlights another class of potential intermediates associated with this compound's chemistry.

Spectroscopic identification of these transient species is challenging but can sometimes be inferred through techniques like mass spectrometry, which can detect low-abundance charged intermediates. nih.govrsc.orgresearchgate.net Computational chemistry provides a powerful tool to model the geometries and energies of these intermediates and transition states, offering predictions that can guide experimental investigations. rsc.orgnih.gov

Absence of Documented Strategic Applications for this compound in Complex Organic Synthesis

Following an extensive review of scientific literature and chemical databases, it has been determined that there are no specific, documented applications of the chemical compound This compound in the areas of complex organic synthesis as outlined in the requested article structure. Searches for its use as a building block for heterocyclic compounds or as a precursor in natural product total synthesis did not yield any relevant research findings.

The investigation sought to detail the strategic use of this compound in forming a variety of heterocyclic systems and in the construction of complex natural products. Specifically, the search focused on:

Synthesis of Oxygen-Containing Heterocycles: No literature was found describing the reaction of this compound to form substituted furans, pyrans, cyclic ethers, or lactones.

Synthesis of Nitrogen-Containing Heterocycles: There are no available methods detailing the use of this compound for synthesizing pyrroles, pyridines, quinolines, or indole (B1671886) derivatives.

Synthesis of Sulfur-Containing Heterocycles: The synthesis of thiophenes or thiazole (B1198619) derivatives from this compound is not documented.

Precursor in Natural Product Total Synthesis: The compound is not cited as a precursor for the construction of core skeletons, ring systems, or for the introduction of stereocenters in any published total synthesis of natural products.

While the compound itself is known and cataloged in chemical databases, its utility and reactivity in the context of advanced organic synthesis appear to be unpublished or unexplored within the accessible scientific literature. The unique structure of the molecule, which features a bromine atom and a formyl group on the same quaternary carbon, may lead to specific reactivity patterns that have not been harnessed or reported for these applications.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline due to the lack of available research data on the subject.

Strategic Applications of 1 Bromocyclohexane 1 Carbaldehyde in Complex Organic Synthesis

Intermediate in the Synthesis of Advanced Materials Precursors

The bifunctional nature of 1-bromocyclohexane-1-carbaldehyde, possessing both an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic substitution or radical-mediated transformations, makes it an intriguing candidate for the synthesis of precursors for advanced materials.

Monomer Functionalization for Polymer Science

The aldehyde and bromo-substituents on this compound offer orthogonal handles for the functionalization of monomers, which can then be polymerized to introduce specific properties into the resulting polymer chain.

The aldehyde group can readily undergo a variety of well-established reactions, such as Wittig-type olefinations, to introduce polymerizable double bonds. For instance, reaction with a phosphorus ylide could generate a vinyl-functionalized cyclohexyl monomer. The bromine atom, while sterically hindered, could potentially be displaced by a nucleophile or participate in cross-coupling reactions to attach other functional groups.

Alternatively, the aldehyde can be used to graft the cyclohexyl moiety onto existing polymer backbones that possess nucleophilic groups, such as amines or hydrazides, through condensation reactions. duke.edu The bromine atom would then be available for post-polymerization modification, allowing for the introduction of further functionality.

Table 1: Potential Reactions for Monomer Synthesis from this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Polymerization Method |

| Wittig Reaction | Ph₃P=CH₂, THF | Vinyl group | Radical polymerization, ROMP |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | α,β-Unsaturated ester | Radical polymerization |

| Knoevenagel Condensation | Malononitrile, piperidine | Dicyanovinyl group | Anionic polymerization |

This table presents hypothetical reaction pathways for the conversion of this compound into polymerizable monomers based on known aldehyde chemistry.

Building Blocks for Self-Assembled Systems

The rigid cyclohexyl scaffold and the potential for directional intermolecular interactions make derivatives of this compound interesting candidates for the construction of self-assembled systems. Supramolecular chemistry often relies on specific, non-covalent interactions to build complex architectures. acs.orgbohrium.com

The aldehyde group can be converted into various functionalities known to participate in hydrogen bonding or other directional interactions. For example, conversion to a carboxylic acid or an amide could introduce hydrogen bond donors and acceptors. The bromine atom itself can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being used as a tool in crystal engineering and supramolecular chemistry. acs.org

By strategically modifying the aldehyde and leveraging the bromine atom, it is conceivable to design molecules that self-assemble into well-defined structures such as liquid crystals, gels, or porous organic frameworks.

Development of Novel Synthetic Methodologies Employing the Compound

The unique steric and electronic properties of this compound could be exploited in the development of new synthetic methods, particularly for the construction of complex molecular architectures containing quaternary centers.

New Carbon-Carbon Bond Formation Strategies

The presence of both an aldehyde and a tertiary alkyl bromide offers opportunities for novel carbon-carbon bond-forming reactions. While the steric hindrance at the bromine-bearing carbon might limit standard SN2 reactions, it could favor radical-mediated or organometallic cross-coupling reactions.

For example, under photoredox or nickel catalysis, the C-Br bond could be activated to generate a tertiary cyclohexyl radical. rsc.org This radical could then participate in additions to alkenes or alkynes, or in cross-coupling reactions with various partners, leading to the formation of a new C-C bond at a sterically congested center.

The aldehyde functionality can also be a key participant in C-C bond formation. It can act as an electrophile in aldol-type reactions or be converted into a nucleophile through umpolung strategies. duke.edufiveable.mealevelchemistry.co.uk

Table 2: Plausible Carbon-Carbon Bond Forming Reactions

| Reaction Class | Key Reagents | Potential Product Type |

| Radical Addition | Photoredox catalyst, alkene | Alkylated cyclohexane (B81311) derivative |

| Negishi Coupling | Organozinc reagent, Pd catalyst | Arylated/alkenylated cyclohexane |

| Aldol (B89426) Reaction | Ketone, base | β-Hydroxy ketone |

| Grignard Addition | Organomagnesium halide | Secondary alcohol |

This table outlines potential carbon-carbon bond-forming strategies involving this compound based on general synthetic methodologies.

Chemo- and Regioselective Functionalizations

A key challenge and opportunity in using this compound is the selective functionalization of either the aldehyde or the C-Br bond. The distinct reactivity of these two functional groups should allow for a high degree of chemo- and regioselectivity.

The aldehyde is highly susceptible to nucleophilic attack at the carbonyl carbon, while the C-Br bond is prone to substitution or elimination reactions. libretexts.org By carefully choosing reagents and reaction conditions, one can selectively target one site while leaving the other intact for subsequent transformations. For instance, the aldehyde can be protected as an acetal (B89532), allowing for manipulation of the C-Br bond, followed by deprotection to regenerate the aldehyde.

Furthermore, the bromine atom can direct metallation at the adjacent carbon, leading to the formation of an organometallic species that can then be trapped with various electrophiles, enabling regioselective functionalization of the cyclohexane ring.

The development of synthetic protocols that exploit the differential reactivity of the functional groups in this compound could provide access to a wide range of polysubstituted cyclohexyl derivatives with high levels of stereochemical control, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Novel Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, offering profound insights into the molecular framework of 1-bromocyclohexane-1-carbaldehyde and its derivatives.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for complex structural assignments)

For complex molecules derived from this compound, one-dimensional NMR spectra can be insufficient for complete structural assignment due to signal overlap. Multi-dimensional NMR techniques are essential for resolving these ambiguities. uvic.ca

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks, which is fundamental for tracing the connectivity of protons within the cyclohexane (B81311) ring and any attached side chains. rsc.orgprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons with directly attached carbon atoms (¹J C-H coupling). youtube.com This allows for the unambiguous assignment of carbon signals by linking them to their corresponding proton resonances. rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). uvic.caprinceton.edu This is particularly powerful for identifying quaternary carbons, such as the C1 atom in the this compound core, and for establishing the connectivity between different functional groups and the cyclohexane ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons, providing crucial information about their spatial proximity. rsc.org This is invaluable for determining the stereochemistry of substituents on the cyclohexane ring and for analyzing the conformational preferences of the molecule.

Table 1: Application of Multi-dimensional NMR Techniques to Derivatives of this compound

| Technique | Information Provided | Relevance to Structural Elucidation |

| COSY | ¹H-¹H correlations through 2-3 bonds. princeton.edu | Establishes proton connectivity within the cyclohexane ring and substituents. |

| HSQC | ¹H-¹³C correlations through one bond. princeton.edu | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C correlations over multiple bonds (2-4). princeton.edu | Determines connectivity between different molecular fragments and identifies quaternary carbons. |

| NOESY | ¹H-¹H spatial proximity. rsc.org | Elucidates stereochemistry and conformational details. |

Solid-State NMR for Characterization of Crystalline Forms

While solution-state NMR provides data on molecules in a solvated environment, solid-state NMR (ssNMR) is a powerful tool for characterizing the structure of crystalline materials. ethz.chst-andrews.ac.uk This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with varying physical properties. chemrxiv.org By analyzing the chemical shifts and relaxation times of nuclei in the solid state, ssNMR can differentiate between polymorphs and provide insights into crystal packing and intermolecular interactions. ethz.chmdpi.com

Dynamic NMR for Conformational Analysis and Exchange Processes

The cyclohexane ring is conformationally flexible, primarily undergoing a chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational exchange processes. researchgate.net By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange changes. researchgate.net This allows for the determination of the energy barriers associated with ring inversion, providing valuable thermodynamic information about the conformational preferences of this compound derivatives. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural details through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the molecular formula of a novel derivative of this compound can be confidently established.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are analyzed. nationalmaglab.org The fragmentation pattern serves as a molecular fingerprint, offering significant structural information. For derivatives of this compound, MS/MS can reveal the presence of the bromine atom and the cyclohexane core through characteristic losses. The fragmentation pathways can also help to identify and locate substituents on the molecule. docbrown.infodocbrown.infonih.gov

X-ray Crystallography

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Conformation

For derivatives of this compound that are chiral and can be obtained as single crystals, single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining their absolute stereochemistry. The diffraction pattern produced by the interaction of X-rays with the crystal lattice provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclohexane ring and the relative orientation of the bromo and carbaldehyde substituents.

While specific single-crystal X-ray diffraction data for this compound is not publicly available in peer-reviewed literature, the methodology would be directly applicable. The process would involve growing a suitable single crystal of a derivative, followed by data collection on a diffractometer. The resulting electron density map would unequivocally establish the spatial arrangement of all atoms, including the absolute configuration at the chiral center if an enantiomerically pure sample is used.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₀BrO-R |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.32 |

| c (Å) | 7.89 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 830.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

| R-factor | < 0.05 |

Note: This table is illustrative and represents the type of data obtained from a single-crystal X-ray diffraction experiment. Actual values would be specific to the derivative under study.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local chemical environment.

Elucidation of Specific Functional Groups and Their Vibrational Modes within Complex Structures

The C-Br stretching vibration would appear at lower wavenumbers, generally in the range of 700-500 cm⁻¹, and can be observed in both IR and Raman spectra. The various C-H stretching and bending vibrations of the cyclohexane ring would populate the regions around 3000-2850 cm⁻¹ and 1470-1445 cm⁻¹, respectively.

Raman spectroscopy would complement the IR data, particularly for non-polar bonds. For instance, the C-C stretching vibrations of the cyclohexane backbone would be readily observable in the Raman spectrum. By analyzing the positions, intensities, and shapes of these vibrational bands, a detailed picture of the functional group composition and molecular structure can be assembled.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretch (aldehyde) | 2850-2700 | IR, Raman |

| C=O stretch (aldehyde) | 1740-1720 | IR |

| C-H stretch (cyclohexane) | 3000-2850 | IR, Raman |

| C-H bend (cyclohexane) | 1470-1445 | IR, Raman |

| C-C stretch (cyclohexane) | 1200-800 | Raman |

| C-Br stretch | 700-500 | IR, Raman |

Note: These are typical ranges and the exact values for this compound would need to be determined experimentally.

Chiroptical Spectroscopy (CD, ORD)

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of enantiomerically enriched or pure compounds.

Determination of Absolute Configuration for Enantiomerically Enriched Compounds

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically enriched sample of a this compound derivative would exhibit a characteristic CD spectrum with positive or negative Cotton effects, particularly for the electronic transitions of the carbonyl chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) can be confidently assigned. ORD, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information and can also be used to establish the absolute configuration.

Computational and Theoretical Investigations of 1 Bromocyclohexane 1 Carbaldehyde and Its Transformations

Quantum Mechanical (QM) Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given molecular structure.

The electronic structure of 1-Bromocyclohexane-1-carbaldehyde is significantly influenced by the two functional groups attached to the C1 carbon: the electronegative bromine atom and the electron-withdrawing carbaldehyde group. The bromine atom induces a dipole in the C-Br bond due to its high electronegativity, while the carbaldehyde group (–CHO) introduces a planar, sp²-hybridized center with a polarized carbon-oxygen double bond.

Table 1: Computed Properties of this compound This table presents basic molecular properties often calculated using computational software and available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO | guidechem.com |

| Molecular Weight | 191.07 g/mol | guidechem.com |

| Monoisotopic Mass | 189.99933 Da | nih.gov |

Like other substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org Through a process known as ring-flipping, the cyclohexane (B81311) ring can interconvert between two distinct chair conformations. masterorganicchemistry.com In this molecule, the two substituents (–Br and –CHO) are attached to the same carbon atom (geminal substitution). This means that in any chair conformation, one substituent must be in an axial position, and the other must be in an equatorial position. libretexts.org

The relative stability of the two possible chair conformers is determined by the steric strain introduced by the axial substituent. This strain, known as 1,3-diaxial interaction, is a repulsive force between the axial group and the two axial hydrogens on the same side of the ring. libretexts.org The energetic cost of placing a substituent in an axial position is quantified by its "A-value". sapub.org Generally, the conformer with the larger group in the more spacious equatorial position is lower in energy and therefore more stable. libretexts.orglibretexts.org

Computational methods like DFT can accurately calculate the energy difference (ΔE or ΔG) between these two conformers. rsc.org For this compound, the two conformers are:

Conformer A: Axial Bromine, Equatorial Carbaldehyde

Conformer B: Equatorial Bromine, Axial Carbaldehyde

By comparing the known A-values for a bromo group (~0.38-0.62 kcal/mol) and a carbaldehyde group (~0.7 kcal/mol), it is predicted that the bromine atom is sterically smaller than the carbaldehyde group. Therefore, Conformer A, which places the larger carbaldehyde group in the equatorial position, is expected to be the more stable conformation.

Table 2: Illustrative Conformational Analysis: Relative Energies of Chair Conformers This table illustrates the predicted relative stability based on generalized A-values. Actual values would be determined by specific QM calculations.

| Conformer | Axial Group | Equatorial Group | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| A | Bromine (-Br) | Carbaldehyde (-CHO) | 0 (most stable) | >50% |

| B | Carbaldehyde (-CHO) | Bromine (-Br) | >0 | <50% |

QM calculations are widely used to predict spectroscopic data, which can be invaluable for structure verification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are estimated chemical shift (δ) ranges based on standard values for the functional groups and environment. Precise values would be obtained from specific QM calculations.

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H in -CHO | Aldehydic proton | 9.5 - 10.5 | - |

| H on C2, C6 | α to C1, equatorial | 2.0 - 2.5 | - |

| H on C2, C6 | α to C1, axial | 1.8 - 2.2 | - |

| H on C3, C4, C5 | Ring protons | 1.2 - 1.9 | - |

| C in -CHO | Carbonyl carbon | - | 195 - 205 |

| C1 | Bearing Br and CHO | - | 60 - 75 |

| C2, C6 | α to C1 | - | 35 - 45 |

| C3, C5 | β to C1 | - | 25 - 30 |

| C4 | γ to C1 | - | 20 - 25 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. ifo.lviv.uaustc.edu.cn These calculations help in assigning specific vibrational modes (stretching, bending) to observed experimental bands. nih.govroyalsocietypublishing.org For this molecule, strong, characteristic absorption bands are expected for the C=O stretch of the aldehyde and the C-Br stretch.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table shows expected frequency ranges for key vibrational modes. These values are derived from typical IR spectroscopy correlation charts.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Aldehyde | 1720 - 1740 |

| C-H Stretch | Aldehyde | 2820 - 2850 and 2720 - 2750 |

| C-H Stretch | Alkane (ring) | 2850 - 3000 |

| C-Br Stretch | Alkyl Bromide | 500 - 600 |

Molecular Dynamics (MD) Simulations

While QM studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, solvent interactions, and reaction processes.

MD simulations can model the chair-to-chair ring flip of this compound, providing information on the energy barrier and rate of this interconversion. nih.gov By running simulations for nanoseconds or longer, it is possible to observe how the molecule explores its conformational landscape.

Furthermore, MD is particularly useful for studying solvation effects. mdpi.com Simulations can be performed with the solute molecule surrounded by explicit solvent molecules (e.g., water, methanol, cyclohexane). These simulations reveal how solvent molecules arrange around the solute and how solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, influence the conformational equilibrium. acs.org For example, a polar solvent might preferentially stabilize the conformer with the larger dipole moment, shifting the equilibrium compared to the gas phase.

Computational methods are essential for investigating the mechanisms of chemical transformations. For this compound, a key reaction is the base-induced elimination of HBr to form 1-cyclohexene-1-carbaldehyde. libretexts.orgpressbooks.pub

QM calculations can be used to map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy. up.ac.za For more complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed. In a QM/MM simulation, the reacting part of the molecule is treated with computationally expensive QM methods, while the rest of the molecule and the surrounding solvent are treated with more efficient MM force fields. This approach allows for the simulation of reactions in a realistic solvated environment, providing a more accurate picture of the reaction pathway and kinetics. Such simulations can elucidate the step-by-step mechanism, for example, confirming whether the elimination proceeds via a concerted E2 pathway. fiveable.me

Reaction Mechanism Calculations

The computational study of a molecule like this compound would typically involve the use of quantum mechanical methods to model its behavior in chemical reactions. Such calculations are fundamental to understanding the intricate details of how the molecule transforms from a reactant to a product.

A critical aspect of understanding any chemical reaction is the identification of the transition state—the highest energy point along the reaction pathway that connects reactants and products. youtube.com For a transformation involving this compound, such as a nucleophilic addition to the carbonyl group or an elimination reaction, computational chemists would employ various algorithms to locate this fleeting geometry.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path from the transition state downhill to both the reactants and the products, confirming that the identified transition state indeed connects the desired chemical species. libretexts.org The IRC provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.

While no specific IRC analysis for this compound has been published, studies on related systems, such as the Favorskii rearrangement of α-bromo ketones, have utilized these methods to elucidate complex reaction pathways. core.ac.uknrochemistry.com For example, in a related system, the rearrangement of α-chlorocyclobutanone, theoretical studies have calculated the reaction paths and the effect of solvent on the molecular mechanism.

A key output of computational reaction mechanism studies is the free energy profile. This profile plots the change in Gibbs free energy as the reaction progresses from reactants through the transition state to the products. The height of the energy barrier on this profile, known as the activation free energy, is directly related to the reaction rate.

For this compound, potential transformations of interest would include nucleophilic additions and rearrangements. The free energy profiles for these reactions would reveal which pathways are kinetically and thermodynamically favorable. For instance, in the study of aldol (B89426) reactions, free energy profiles are used to understand and predict the stereochemical outcome of the reaction.

While specific data for this compound is not available, the principles of constructing and interpreting free energy profiles are well-established in computational organic chemistry.

QSAR/QSPR Approaches (if applicable for reactivity prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. nih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, a QSAR model could potentially be developed to predict its reactivity in a particular reaction, such as its rate of reaction with a specific nucleophile. This would involve a dataset of similar α-bromo aldehydes with known reactivities. Descriptors for these molecules, which can be geometric, electronic, or topological, would be calculated and used to build the predictive model.

However, the development of a specific QSAR model for the reactivity of this compound is contingent on the availability of a suitable dataset of related compounds with measured reactivities, which is currently not found in the literature. General QSAR studies on halogenated pollutants have been conducted to predict their interaction with biological targets, demonstrating the potential of this approach. nih.gov

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of α-bromoaldehydes, including 1-Bromocyclohexane-1-carbaldehyde, is poised for a technological revolution through the adoption of flow chemistry and automated synthesis. Traditional batch production methods for these compounds often face challenges with safety, scalability, and selectivity, particularly when using hazardous reagents like molecular bromine. acs.orgacs.org

Continuous flow chemistry offers a compelling solution by providing superior control over reaction parameters such as temperature, pressure, and mixing. vapourtec.com This enhanced control significantly improves reaction efficiency and selectivity, particularly in managing the mono- versus di-bromination of aldehydes. acs.org Research on the α-bromination of various aldehydes using bromine in a continuous flow setup has demonstrated high yields and excellent selectivity, a protocol directly applicable to the synthesis of this compound. acs.org The inherent safety of flow systems, which handle small volumes of hazardous reagents at any given time, makes the industrial-scale production of α-bromoaldehydes safer and more feasible. vapourtec.comresearchgate.net

Furthermore, automated synthesis platforms are emerging as powerful tools for accelerating the discovery and optimization of reactions involving intermediates like this compound. mit.edu These robotic systems can perform numerous experiments in parallel, rapidly screening different reagents, catalysts, and conditions. eubopen.orgaragen.com By integrating flow reactors with automated optimization algorithms, researchers can significantly reduce the time required to develop robust synthetic protocols from months to days. mit.edu This synergy between flow chemistry and automation will enable the on-demand synthesis of this compound derivatives and facilitate the rapid exploration of their synthetic potential. sigmaaldrich.comsynplechem.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is central to advancing the synthesis of chiral and highly functionalized molecules from this compound. A major focus in recent years has been the rise of asymmetric organocatalysis for the enantioselective α-bromination of aldehydes. nih.govrsc.orgnih.gov

Chiral secondary amines, such as derivatives of proline and diphenylpyrrolidine, have been successfully employed as organocatalysts to produce α-bromoaldehydes with high enantiomeric excess (ee). rsc.orgnih.gov These catalysts operate via the formation of a transient enamine with the aldehyde, which then reacts with an electrophilic bromine source. acs.org Significant research has focused on overcoming the challenges associated with using N-bromosuccinimide (NBS) as the bromine source in these reactions, as it has historically led to low yields and enantioselectivities. nih.govacs.org Recent methodologies have shown that by carefully controlling reaction conditions, such as solvent and the addition of water, NBS can be an effective and more environmentally friendly brominating agent. acs.orgresearchgate.net

Beyond organocatalysis, photoredox catalysis is emerging as a powerful strategy for C-C bond formation using α-halo carbonyl compounds. The merger of photoredox catalysis with organocatalysis has enabled the enantioselective α-alkylation of aldehydes, a transformation that could be extended to derivatives of this compound. acs.org These dual catalytic systems can activate a wide range of substrates under mild conditions, opening new avenues for creating complex molecular structures. aragen.com

Table 1: Comparison of Catalytic Systems for α-Bromination of Aldehydes

| Catalytic System | Typical Catalyst | Bromine Source | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Asymmetric Organocatalysis | Chiral secondary amines (e.g., diphenylpyrrolidine derivatives) | N-Bromosuccinimide (NBS), Perbromo-2,5-cyclohexadienone | High enantioselectivity, metal-free conditions. rsc.org | Can achieve up to 96% ee; overcoming challenges with NBS improves sustainability. rsc.orgacs.org |

| Photoredox/Organo Dual Catalysis | Iridium or Ruthenium photocatalyst + Chiral amine | Alkyl bromides (for subsequent alkylation) | Mild reaction conditions, broad substrate scope for C-C bond formation. acs.org | Enables enantioselective α-alkylation of aldehydes. acs.org |

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. A primary goal is to replace hazardous reagents, improve atom economy, and reduce waste.

The traditional use of liquid bromine (Br₂) poses significant handling risks and environmental concerns. wordpress.com N-bromosuccinimide (NBS) is often presented as a safer, solid alternative, though its atom economy is lower as it generates succinimide (B58015) as a byproduct. acs.orgwordpress.com Research is actively pursuing even greener brominating agents. One promising approach involves the in situ generation of hypobromous acid (HOBr) from a bromide/bromate mixture, which offers high bromine atom efficiency and avoids the direct handling of liquid bromine. rsc.org Another method generates molecular bromine from sodium bromide and an oxidant like sodium hypochlorite, consuming the bromine as it is formed. jru.edu.in

Expansion of Synthetic Utility in Diversified Chemical Space

This compound is a versatile synthetic intermediate, and ongoing research continues to expand its applications in constructing a wider range of chemical entities. Its utility stems from the reactivity of both the aldehyde and the carbon-bromine bond.

A significant application of α-bromoaldehydes is in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceuticals and biologically active molecules. acs.orgnih.gov For instance, the reaction of α-bromoaldehydes with thiourea (B124793) is a classic and efficient method for constructing the 2-aminothiazole (B372263) ring system. acs.org This has been successfully integrated into multi-step flow syntheses of complex drug candidates. acs.org

The compound also serves as a precursor to α,β-unsaturated aldehydes and ketones through dehydrobromination. libretexts.orglibretexts.org This transformation introduces a valuable conjugated system into the molecule, which can then participate in a variety of subsequent reactions, such as Michael additions and Diels-Alder reactions.

Furthermore, the bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the aldehyde group can be converted into other functionalities. Recent work has shown the synthesis of azide-functionalized bromoarylaldehydes, which can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org Applying this strategy to this compound could open up its use in bioconjugation and materials science.

Advanced Theoretical Modeling for Predictive Synthesis and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and synthesis of molecules like this compound.